Atenolol hydrochloride

Hypertension Pharmacodynamics Chronopharmacology

Atenolol hydrochloride (CAS 51706‑40‑2) is a cardioselective β₁‑adrenoceptor antagonist with a well‑characterized binding affinity (Ki = 697 nM). Its minimal hepatic metabolism and low lipophilicity confer superior 25‑hour post‑dose blood‑pressure control compared with standard metoprolol. Unlike non‑selective beta‑blockers, atenolol does not increase calf vascular resistance, making it preferred for co‑morbid peripheral vascular disease. As a benchmark compound in β₁‑adrenoceptor assays, it ensures reproducible pharmacological results. Procure high‑purity material for consistent, publication‑ready data.

Molecular Formula C14H23ClN2O3
Molecular Weight 302.80 g/mol
CAS No. 51706-40-2
Cat. No. B1665815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtenolol hydrochloride
CAS51706-40-2
SynonymsAtenolol Hydrochloride
Molecular FormulaC14H23ClN2O3
Molecular Weight302.80 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.Cl
InChIInChI=1S/C14H22N2O3.ClH/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18;/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18);1H
InChIKeyFFDDLJYKJQGSPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Atenolol Hydrochloride (CAS 51706-40-2): A Quantitative Guide to Its Clinical and Pharmacological Differentiation


Atenolol hydrochloride (CAS 51706-40-2) is a cardioselective β1-adrenergic receptor antagonist belonging to the β-blocker class. It exhibits a binding affinity (Ki) of 697 nM at the β1-adrenoceptor in guinea pig left ventricle membranes . Atenolol hydrochloride is characterized by minimal hepatic metabolism, a low degree of plasma protein binding, and a relatively long half-life, which translates into once-daily dosing for the management of hypertension, angina pectoris, and certain cardiac arrhythmias [1].

Why Not Just Any Beta-Blocker? The Quantifiable Basis for Selecting Atenolol Hydrochloride


The β-adrenoceptor antagonist (β-blocker) class is pharmacologically heterogeneous. Significant differences exist between agents in their degree of β1-cardioselectivity, intrinsic sympathomimetic activity (ISA), membrane-stabilizing activity, lipid solubility, and routes of elimination [1]. These molecular and pharmacokinetic differences translate directly into distinct clinical profiles. For example, atenolol's minimal hepatic metabolism and low lipophilicity confer a predictable pharmacokinetic profile and reduce central nervous system penetration compared to lipophilic agents like propranolol or metoprolol. Generic substitution among β-blockers without consideration of these specific, quantifiable differences can lead to suboptimal therapeutic outcomes, unexpected adverse effects, or safety concerns, particularly in patients with comorbidities like asthma, diabetes, or renal impairment [2].

Quantitative Evidence Guide: Atenolol Hydrochloride vs. Key Comparators


Sustained 24-Hour Blood Pressure Control: Atenolol vs. Metoprolol

In a randomized, double-blind, cross-over study in 26 hypertensive patients, atenolol (100 mg once daily) provided more effective blood pressure (BP) reduction than metoprolol (100 mg once daily) at 25 hours post-dose [1]. This indicates a more sustained effect over the full dosing interval. While both drugs were similarly effective at 1 hour post-dose during exercise, atenolol's superior trough effect is quantifiable. A separate study in 25 patients confirmed that atenolol (100 mg) produced the greatest mean reduction in resting blood pressure at 24 hours compared to metoprolol (100 mg), metoprolol durules (200 mg), and slow-release oxprenolol (160 mg and 320 mg) [2].

Hypertension Pharmacodynamics Chronopharmacology

Preserved Vascular β2-Adrenergic Function: Atenolol vs. Nadolol

In a study of 24 healthy males, atenolol (50 mg twice daily) and nadolol (40 mg twice daily) produced an equivalent reduction in maximal exercise heart rate, a marker of β1-blockade. However, a clear differentiation emerged in the peripheral vasculature. Nadolol, a non-selective β-blocker, caused a marked rise in mean arterial pressure and calf vascular resistance during epinephrine infusion, indicating significant blockade of vasodilatory β2-receptors. In contrast, atenolol showed no such effect, similar to placebo [1].

Vascular Biology Beta-2 Selectivity Peripheral Resistance

Cardioselectivity Index: Differential Blockade of Isoprenaline-Induced Tachycardia

A study comparing the potency of atenolol and propranolol in blocking isoprenaline-induced tachycardia, a mixed β1/β2 stimulus, quantified the consequence of atenolol's cardioselectivity. While propranolol was slightly more potent (0.7/1) in reducing maximal exercise tachycardia (primarily a β1 effect) at low doses, atenolol was 10 times less potent than propranolol in blocking isoprenaline-induced tachycardia [1]. This is a direct pharmacodynamic demonstration of atenolol's relative sparing of β2-receptors in vivo.

Receptor Binding Selectivity Cardioselectivity

Comparative Beta-1 Selectivity: Atenolol vs. Bisoprolol and Nebivolol

A clinical study comparing the β1-selectivity of atenolol, bisoprolol, and nebivolol at therapeutic doses used a terbutaline infusion challenge to assess β2-mediated responses (hypokalemia, hyperglycemia, hyperinsulinemia, and tachycardia) [1]. Atenolol (100 mg) demonstrated the greatest β2-blocking effect among the three agents, indicating it is the least β1-selective in this specific in vivo model. The study found that nebivolol (5 mg) had the least β2-blocking effect, followed by bisoprolol (10 mg), and then atenolol (50 mg), with atenolol (100 mg) showing the highest β2-blockade. This positions atenolol as having a lower degree of cardioselectivity than bisoprolol and nebivolol in this specific assay context, which is a crucial consideration for patient selection.

Selectivity Beta-Blockers Comparative Pharmacology

Optimized Application Scenarios for Atenolol Hydrochloride Based on Comparative Evidence


Hypertension Management Requiring Once-Daily Dosing with a Predictable Trough Effect

For hypertensive patients where adherence to a once-daily regimen is paramount, atenolol hydrochloride offers a quantifiable advantage. The evidence demonstrates its superior 25-hour post-dose blood pressure control compared to standard metoprolol [1]. This makes it a preferred option when a sustained 24-hour effect from a single daily dose is clinically indicated. The predictable pharmacokinetic profile, with minimal reliance on hepatic metabolism, also reduces inter-patient variability in drug levels, leading to more consistent pharmacodynamic effects [2].

Patients with Peripheral Vascular Disease or Raynaud's Phenomenon Requiring Beta-Blockade

In patients with coexisting hypertension or angina and peripheral vascular disease, the choice of beta-blocker is critical. The comparative evidence showing that atenolol, unlike nadolol, does not increase calf vascular resistance or mean arterial pressure in response to epinephrine supports its preferential use in this population [1]. The lack of significant peripheral β2-blockade helps mitigate the risk of worsening symptoms like cold extremities or intermittent claudication, a common concern with non-selective beta-blockers.

Co-administration in Patients with Mild to Moderate Reactive Airway Disease

While all beta-blockers should be used with caution in asthma, the quantitative difference in cardioselectivity is clinically meaningful. The evidence shows atenolol is 10-fold less potent than propranolol in blocking β2-mediated isoprenaline-induced tachycardia [1]. This data supports the clinical decision to select a cardioselective agent like atenolol over a non-selective agent like propranolol when beta-blockade is strongly indicated in a patient with well-controlled, mild reactive airway disease. However, the data also shows it is less β1-selective than bisoprolol or nebivolol, so careful patient monitoring remains essential [2].

Research Applications: A Well-Characterized Reference Standard for β1-Selectivity Assays

Atenolol hydrochloride serves as a critical reference compound in pharmacological research. Its β1-adrenoceptor binding affinity (Ki = 697 nM) is well-established [1]. Studies comparing β-adrenoceptor affinity and selectivity routinely use atenolol as a benchmark to characterize novel compounds, as seen in comparative studies with betaxolol, cetamolol, and ICI-118,551 [2]. Its extensive characterization makes it an essential tool for validating new assays and understanding the structure-activity relationships of adrenergic ligands.

Quote Request

Request a Quote for Atenolol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.